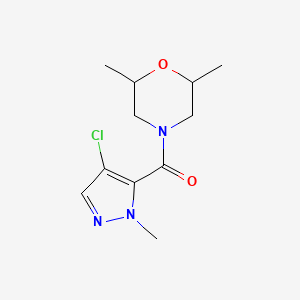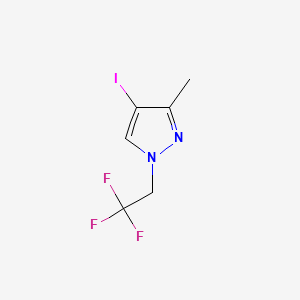![molecular formula C23H14Cl2FN3O B10902709 2-(3,4-dichlorophenyl)-N'-[(E)-(3-fluorophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B10902709.png)
2-(3,4-dichlorophenyl)-N'-[(E)-(3-fluorophenyl)methylidene]quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DICHLOROPHENYL)-N’~4~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline backbone, dichlorophenyl, and fluorophenyl groups. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(3,4-DICHLOROPHENYL)-N’~4~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the quinoline backbone: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the dichlorophenyl group: This step may involve the chlorination of a phenyl ring using chlorine gas or other chlorinating agents.
Formation of the hydrazide linkage: This can be accomplished by reacting the quinoline derivative with hydrazine hydrate.
Introduction of the fluorophenyl group: This step may involve the reaction of the intermediate compound with a fluorobenzaldehyde derivative under appropriate conditions to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3,4-DICHLOROPHENYL)-N’~4~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-(3,4-DICHLOROPHENYL)-N’~4~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-DICHLOROPHENYL)-N’~4~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical processes. The presence of the dichlorophenyl and fluorophenyl groups may enhance its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(3,4-DICHLOROPHENYL)-N’~4~-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE can be compared with other similar compounds, such as:
2-(3,4-Dichlorophenyl)-4-quinolinecarbohydrazide: This compound lacks the fluorophenyl group, which may result in different chemical properties and biological activities.
N’~4~-[(E)-1-(3-Fluorophenyl)methylidene]-4-quinolinecarbohydrazide: This compound lacks the dichlorophenyl group, which may affect its reactivity and interactions with molecular targets.
4-Quinolinecarbohydrazide derivatives: These compounds may have different substituents on the quinoline ring, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C23H14Cl2FN3O |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(E)-(3-fluorophenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H14Cl2FN3O/c24-19-9-8-15(11-20(19)25)22-12-18(17-6-1-2-7-21(17)28-22)23(30)29-27-13-14-4-3-5-16(26)10-14/h1-13H,(H,29,30)/b27-13+ |
InChI Key |
PKZUAUGQQKYTDO-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)N/N=C/C4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NN=CC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea](/img/structure/B10902642.png)
![N-(2-chloro-4-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10902656.png)

![2-(2,4-Dichlorophenoxy)-N'~1~-[(E)-1-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide](/img/structure/B10902672.png)
![2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10902674.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide](/img/structure/B10902679.png)

![3-{[(E)-(4-fluorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B10902689.png)


![N-(2-chloro-4-nitrophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10902703.png)

![2,4-dibromo-6-{(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl}phenol](/img/structure/B10902711.png)
